2-Bromo-5-fluoroterephthalic acid
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Overview
Description
2-Bromo-5-fluoroterephthalic acid is an organic compound with the molecular formula C8H4BrFO4. It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoroterephthalic acid typically involves multiple steps. One common method starts with 2,5-dichlorobenzonitrile, which is reacted with dry potassium fluoride in sulfolane to produce 2,5-difluorobenzonitrile. This intermediate is then subjected to chlorination to obtain 6-amino-2-fluorobenzonitrile. Subsequent diazotization, followed by reaction with acrylonitrile and hydrobromic acid, yields 2-fluoro-5-bromo-p-benzonitrile. Finally, hydrolysis of this intermediate in dilute sulfuric acid results in this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoroterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalic acids, while oxidation and reduction reactions can produce anhydrides or alcohols, respectively .
Scientific Research Applications
2-Bromo-5-fluoroterephthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoroterephthalic acid involves its interaction with various molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can affect molecular pathways, leading to the formation of new compounds with unique properties .
Comparison with Similar Compounds
- 2-Bromo-terephthalic acid
- 5-Fluoroterephthalic acid
- 2,5-Dibromoterephthalic acid
- 2,5-Difluoroterephthalic acid
Comparison: 2-Bromo-5-fluoroterephthalic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. Compared to its analogs, it offers a broader range of applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-5-fluoroterephthalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWJAVVCARLMRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592429 |
Source
|
Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-64-0 |
Source
|
Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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